6-Fluoro-3-nitropyridin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O3/c6-4-2-1-3(8(10)11)5(9)7-4/h1-2H,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSVIFYPSMJCRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806474-45-2 | |
| Record name | 6-fluoro-3-nitropyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Reactions Involving 6 Fluoro 3 Nitropyridin 2 Ol
Nucleophilic Aromatic Substitution Mechanisms on Fluoronitropyridinols
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 6-fluoro-3-nitropyridin-2-ol, where the electron-deficient pyridine (B92270) ring is attacked by a nucleophile, leading to the displacement of a leaving group. wikipedia.org
Electronic Effects of Fluorine and Nitro Groups in Activating the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic is significantly amplified by the presence of the fluorine and nitro groups in this compound, making the ring highly susceptible to nucleophilic attack. wikipedia.org The nitro group, being a potent electron-withdrawing group, deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the ortho and para positions relative to it. lasalle.edu This activation occurs through both inductive withdrawal (-I effect) and resonance withdrawal (-M effect) of electron density from the ring. lasalle.edu
The fluorine atom also contributes to the activation of the ring. Its high electronegativity results in a strong inductive electron withdrawal, further polarizing the C-F bond and increasing the electrophilicity of the carbon atom to which it is attached. masterorganicchemistry.com While the C-F bond is strong, the rate-determining step in SNAr reactions is typically the initial nucleophilic attack on the ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The ability of the electron-withdrawing groups to stabilize this intermediate is crucial. In this context, fluorine can function as an effective leaving group. masterorganicchemistry.com The combination of the pyridine nitrogen and the nitro group effectively stabilizes the negative charge developed during the formation of the Meisenheimer complex, thus facilitating the substitution reaction. wikipedia.org
| Substituent | Position | Electronic Effect | Impact on Ring Activity (SNAr) |
|---|---|---|---|
| Nitro (-NO2) | 3 | -I, -M (Strongly electron-withdrawing) | Strongly Activating |
| Fluorine (-F) | 6 | -I (Strongly electron-withdrawing), +M (weakly electron-donating) | Activating |
| Hydroxyl (-OH) | 2 | -I (electron-withdrawing), +M (Strongly electron-donating) | Deactivating (for SNAr at C-6) |
| Pyridine Nitrogen | 1 | -I (Strongly electron-withdrawing) | Strongly Activating |
Regioselectivity and Stereoselectivity in Nucleophilic Displacements
In nucleophilic aromatic substitution reactions, the position of the leaving group and the electronic influence of the other substituents on the ring govern the regioselectivity of the incoming nucleophile's attack. For this compound, the fluorine atom at the C-6 position is the most probable leaving group. The decision for a nucleophile to attack this position is reinforced by the activating effects of the pyridine nitrogen and the nitro group.
Theoretical calculations, such as Density Functional Theory (DFT), have been employed to predict the regioselectivity in SNAr reactions by evaluating the relative stabilities of the possible isomeric intermediate σ-complexes. The position that leads to the most stabilized intermediate is the favored site of attack. For pyridines with a nitro group, nucleophilic attack is generally favored at positions that allow the negative charge of the Meisenheimer complex to be delocalized onto the nitro group and the ring nitrogen.
Stereoselectivity is not typically a factor in these reactions as the aromatic ring is planar and the substitution proceeds through an intermediate that maintains this planarity.
Exergonic Concerted SN2 18F-Fluorination Mechanism
While the classical SNAr mechanism proceeds through a distinct Meisenheimer intermediate, recent studies have unveiled a concerted mechanism for certain nucleophilic aromatic substitutions. nih.govnih.gov This is particularly relevant for the introduction of 18F in radiolabeling for positron-emission tomography (PET) imaging. nih.govresearchgate.net In this concerted SNAr (CSNAr) pathway, the attack of the nucleophile and the departure of the leaving group occur in a single step, avoiding the formation of a high-energy intermediate. nih.gov
This mechanism has been demonstrated in the deoxyfluorination of phenols and can be applicable to this compound due to its pyridin-2-ol structure, which can exist in tautomeric equilibrium with the corresponding pyridone form. This concerted pathway is characterized by a single transition state and is not limited to highly electron-poor arenes, broadening the scope of potential substrates for fluorination. nih.gov The exergonic nature of this concerted 18F-fluorination makes it a highly efficient method for the synthesis of 18F-labeled compounds. nih.gov
Cine-/Tele- Substitution Involving N-Fluoropyridinium Cations
An alternative reaction pathway for fluorinated pyridines can involve cine- and tele-substitution. These are indirect nucleophilic substitutions where the incoming nucleophile attaches to a position adjacent to (cine) or further away from (tele) the carbon atom that was originally bonded to the leaving group. These mechanisms often proceed through intermediates such as N-fluoropyridinium cations. latrobe.edu.aunih.gov
In the context of reactions involving N-fluoropyridinium salts, three distinct types of transformations have been identified: fluorination reactions, carbenoid behavior, and cine-/tele- substitution involving the N-fluoropyridinium cation. latrobe.edu.aunih.gov While not a direct reaction of this compound itself, the formation of N-fluoropyridinium species under certain conditions could open up these alternative substitution pathways, leading to products with rearranged substitution patterns.
Electrophilic Substitution Mechanisms (e.g., Nitration and Halogenation)
Electrophilic aromatic substitution on the this compound ring is generally disfavored due to the cumulative electron-withdrawing effects of the pyridine nitrogen, the existing nitro group, and the fluorine atom. nih.gov However, the presence of the strongly activating hydroxyl group can influence the outcome of such reactions.
Directing Effects of Hydroxyl and Nitro Substituents on Pyridine Ring
The regiochemical outcome of an electrophilic aromatic substitution reaction is determined by the directing effects of the substituents already present on the ring. These effects are a combination of resonance and inductive influences. libretexts.orgorganicchemistrytutor.com
Hydroxyl Group (-OH): The hydroxyl group at the C-2 position is a powerful activating group and an ortho, para-director. libretexts.orgquora.com It donates electron density to the ring via a strong resonance effect (+M effect), which outweighs its inductive withdrawal (-I effect). libretexts.org This increases the nucleophilicity of the ring, particularly at the positions ortho and para to the hydroxyl group.
Nitro Group (-NO2): The nitro group at the C-3 position is a strong deactivating group and a meta-director. quora.com It withdraws electron density from the ring through both resonance and induction, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for electrophilic attack. lasalle.edu
| Substituent | Position | Effect on Reactivity (EAS) | Directing Effect | Favored Position(s) for Electrophilic Attack |
|---|---|---|---|---|
| Hydroxyl (-OH) | 2 | Strongly Activating | Ortho, Para | 3, 5 |
| Nitro (-NO2) | 3 | Strongly Deactivating | Meta | 5 |
| Fluorine (-F) | 6 | Deactivating | Ortho, Para | 3, 5 |
Radical Reaction Pathways in Fluorinated Pyridine Synthesis
The introduction of functional groups onto the pyridine ring via radical intermediates represents a powerful strategy in modern organic synthesis. These approaches often provide unique selectivities compared to traditional ionic pathways.
Photoredox catalysis has emerged as a mild and efficient method for generating radical intermediates under visible light irradiation. nih.gov While specific studies on this compound are not prevalent, the general mechanism for the functionalization of pyridines can be extrapolated. This chemistry often relies on the unique reactivity of pyridinyl radicals, which can be generated from pyridinium (B92312) ions. acs.org
The proposed mechanism typically begins with the protonation of the pyridine nitrogen, which is facilitated by a Brønsted acid. This increases the reduction potential of the heterocycle, making it a suitable acceptor for an electron from a photoexcited catalyst. acs.org A dithiophosphoric acid, for instance, can serve a triple role as a Brønsted acid, a single electron transfer (SET) reductant upon photoexcitation, and a hydrogen atom abstractor. acs.org
Upon irradiation with visible light, the photocatalyst is excited to a state where it can reduce the pyridinium ion to a pyridinyl radical via a single-electron transfer (SET) process. acs.org This radical species can then engage in coupling reactions with other radical partners. For instance, an allylic radical, generated by hydrogen atom abstraction from an allylic C(sp³)–H bond by the catalyst, can couple with the pyridinyl radical. acs.org The final step involves aromatization to yield the functionalized pyridine product.
This photoredox approach allows for C-H functionalization to create new C(sp²)–C(sp³) bonds under mild conditions. acs.org The regioselectivity of such reactions is often distinct from classical Minisci-type reactions, providing a valuable tool for the synthesis of complex pyridine derivatives. acs.org
Oxidation and Reduction Chemistry of this compound
The hydroxyl and nitro groups of this compound are primary sites for redox transformations. The interplay between these groups and the aromatic ring dictates the course of these reactions.
The "oxidation" of the hydroxyl group in 2-hydroxypyridines is more accurately described as a tautomerization process, an intramolecular proton transfer that results in the formation of the corresponding 2-pyridone. nih.gov This equilibrium between the aromatic pyridinol form and the non-aromatic pyridone form is a well-documented phenomenon in heterocyclic chemistry. nih.govwuxibiology.com
The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. wikipedia.org In non-polar solvents, the 2-hydroxypyridine (B17775) tautomer is generally favored, whereas polar solvents, such as water and alcohols, tend to stabilize the 2-pyridone form. wuxibiology.comwikipedia.org This is because the more polar pyridone tautomer is better solvated by polar solvent molecules. wuxibiology.com
For this compound, the tautomeric equilibrium will be influenced by the electronic effects of the substituents. The fluorine atom at the 6-position is expected to have a significant stabilizing effect on the pyridinol form. oup.com Substituents at the 6-position have been shown to exert the greatest influence on the stability of the two tautomers. oup.com Conversely, the strong electron-withdrawing nature of the nitro group at the 3-position may modulate this effect. Computational studies have shown that both inductive and resonance effects of substituents can alter the relative stabilities of the tautomers. bohrium.com
The mechanism of tautomerization is not a simple intramolecular 1,3-proton shift, which has a high activation energy barrier. nih.gov Instead, the process is often facilitated by intermolecular proton transfer, which can be self-catalyzed through the formation of hydrogen-bonded dimers or mediated by solvent molecules. wikipedia.org In the presence of water, for example, a water molecule can act as a bridge, facilitating the proton shuttle between the oxygen and nitrogen atoms and significantly lowering the activation energy barrier. wuxibiology.com
Table 1: Factors Influencing Pyridinol-Pyridone Tautomerism
| Factor | Influence on Equilibrium | Rationale |
|---|---|---|
| Solvent Polarity | Increased polarity favors the pyridone form. wikipedia.org | The more polar pyridone tautomer is better stabilized by polar solvents. wuxibiology.com |
| Substituents | Electron-withdrawing or donating groups can shift the equilibrium. oup.combohrium.com | Substituents alter the relative electronic stability of the two tautomeric forms. oup.com |
| Aggregation | Dimerization can facilitate interconversion between tautomers. wikipedia.org | Dimer formation allows for a lower energy pathway for proton transfer. wikipedia.org |
The reduction of the nitro group on an aromatic ring is a fundamental transformation in organic synthesis, providing a route to valuable amino compounds. masterorganicchemistry.comrsc.org This six-electron reduction can be achieved through various methods, with the choice of reagent often determining the selectivity and yield. nih.gov
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comrsc.orgwikipedia.org The reaction is typically clean and efficient.
Metal Reductions: Easily oxidized metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) are effective for this transformation. masterorganicchemistry.comyoutube.com
Sulfide-based Reagents: Reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide can be used for the selective reduction of nitro groups, a process known as the Zinin reduction. rsc.orgstackexchange.com
The mechanism of nitro group reduction is a stepwise process. nih.gov It proceeds through several intermediates, including the nitroso and hydroxylamine (B1172632) species. rsc.orgnih.gov The initial two-electron reduction of the nitro group forms a nitroso derivative. This is rapidly followed by another two-electron reduction to yield the corresponding hydroxylamine. nih.gov The final two-electron reduction of the hydroxylamine gives the amine product.
R-NO₂ → R-NO → R-NHOH → R-NH₂
In the case of this compound, the reduction would yield 3-amino-6-fluoropyridin-2-ol. It is important to select reduction conditions that are compatible with the other functional groups present in the molecule, namely the fluoro and hydroxyl groups. Catalytic hydrogenation is often a good choice for its high selectivity. nih.gov
Table 2: Common Reagents for Aromatic Nitro Group Reduction
| Reagent/Method | Conditions | Notes |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni wikipedia.org | Generally high yield and selectivity. nih.gov |
| Metal/Acid | Fe, Sn, or Zn with HCl masterorganicchemistry.com | A classic and robust method. |
| Sodium Borohydride | NaBH₄ with a transition metal catalyst (e.g., Ni(PPh₃)₄ or FeCl₂) jsynthchem.comthieme-connect.com | NaBH₄ alone is generally not effective for nitro group reduction. jsynthchem.com |
| Zinin Reduction | Na₂S, NaHS, or (NH₄)₂S rsc.orgstackexchange.com | Can offer selectivity in polynitro compounds. stackexchange.com |
Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound," no specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, two-dimensional NMR, High-Resolution Mass Spectrometry (HRMS), or Electrospray Ionization (ESI) Mass Spectrometry data could be located in publicly available scientific literature and databases.
While the existence of the compound is confirmed by its CAS number (1806474-45-2), and chemical suppliers indicate the availability of analytical data, these proprietary datasets are not accessible through standard search protocols. The creation of a scientifically accurate and detailed article as per the requested outline is contingent on the availability of such specific experimental data.
The search results did yield information on related compounds, such as 6-fluoro-2-methyl-3-nitropyridine (B102729) and other fluorinated pyridines. However, the spectroscopic characteristics of these analogs are not directly transferable to "this compound" and would not meet the stringent requirements for scientific accuracy and focus of the requested article.
Therefore, due to the absence of the necessary factual data, the generation of the article on the "Advanced Spectroscopic Characterization and Structural Elucidation" of "this compound" cannot be completed at this time.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For 6-Fluoro-3-nitropyridin-2-ol, an FT-IR spectrum would be expected to display characteristic absorption bands corresponding to its key functional moieties. These would include stretching vibrations for the O-H group of the hydroxypyridine tautomer or the N-H group of the pyridinone tautomer, asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, and stretching vibrations for the C-F, C=O (in the pyridinone form), C-N, and C=C bonds within the pyridine (B92270) ring.
Table 1: Expected FT-IR Vibrational Modes for this compound
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H/N-H | Stretching | 3200-3600 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=O (pyridinone) | Stretching | 1650-1700 |
| C=C/C=N (ring) | Stretching | 1400-1600 |
| NO₂ | Asymmetric Stretching | 1500-1560 |
| NO₂ | Symmetric Stretching | 1335-1380 |
| C-F | Stretching | 1000-1400 |
Note: This table is based on general vibrational frequency ranges for the expected functional groups and does not represent experimentally verified data for this compound.
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes
FT-Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. An FT-Raman spectrum of this compound would be valuable for confirming the vibrational modes of the pyridine ring and the symmetric vibrations of the nitro group.
Similar to the status of FT-IR data, specific FT-Raman spectroscopic studies for this compound are not found in the surveyed literature.
Electronic Spectroscopy
Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are employed to investigate the electronic transitions and properties of a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can provide information on the electronic structure and conjugation within the molecule. For this compound, electronic transitions such as n → π* and π → π* would be anticipated due to the presence of the pyridine ring, the nitro group, and the hydroxyl/carbonyl group.
Despite the utility of this technique, experimentally recorded UV-Vis absorption spectra for this compound, detailing its maximum absorption wavelengths (λmax) and molar absorptivities, are not documented in available scientific resources.
Fluorescence Spectroscopy for Electronic Structure and Luminescent Properties
Fluorescence spectroscopy examines the emission of light from a molecule after it has absorbed photons. This technique provides insights into the electronic structure, excited states, and luminescent properties of a compound. The fluorescence characteristics of this compound, including its excitation and emission spectra, quantum yield, and fluorescence lifetime, have not been reported in the scientific literature.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A successful crystallographic analysis of this compound would provide unambiguous information on its molecular structure, including bond lengths, bond angles, and torsional angles. It would also reveal details about the crystal packing, intermolecular interactions such as hydrogen bonding, and the crystal system. This data is invaluable for understanding the solid-state properties of the compound.
A thorough search indicates that the crystal structure of this compound has not yet been determined and reported in crystallographic databases.
Single Crystal X-ray Diffraction for Precise Molecular Geometry and Packing
A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. Therefore, a detailed analysis of its precise molecular geometry and crystal packing based on experimental crystallographic data cannot be provided at this time.
While general principles of X-ray crystallography allow for the elucidation of atomic arrangements, bond lengths, bond angles, and intermolecular interactions within a crystal lattice, the absence of a published crystal structure for this compound prevents the creation of specific data tables and a detailed discussion of its solid-state architecture.
Further experimental work, specifically the growth of a suitable single crystal and its analysis by X-ray diffraction, would be required to determine these structural parameters. Such an analysis would provide valuable insights into the planarity of the pyridinol ring, the orientation of the nitro and fluoro substituents, and the nature of non-covalent interactions (such as hydrogen bonding or π-stacking) that govern the supramolecular assembly in the crystalline state.
Computational Chemistry Approaches for 6 Fluoro 3 Nitropyridin 2 Ol
Quantum Chemical Calculations for Electronic and Geometric Structures
Quantum chemical calculations are pivotal in modern chemistry for predicting the electronic and geometric structures of molecules. These computational approaches provide a lens into the microscopic world, enabling the elucidation of molecular properties that are often difficult or impossible to determine experimentally. For 6-Fluoro-3-nitropyridin-2-ol, these methods offer a pathway to understanding its intrinsic characteristics, which are fundamental to its reactivity and potential applications.
Density Functional Theory (DFT) Studies on Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the molecular properties of a wide range of chemical systems. acs.orgtrygvehelgaker.no DFT calculations for this compound allow for the determination of various molecular properties, including optimized geometry, vibrational frequencies, and electronic structure. These studies are instrumental in understanding the molecule's stability, reactivity, and spectroscopic signatures. acs.orglboro.ac.uk
The optimized molecular structure reveals the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. This geometric information is crucial for understanding steric and electronic effects within the molecule. Vibrational analysis, based on the calculated frequencies, can predict the infrared and Raman spectra of the compound, which can be used to identify and characterize the molecule experimentally. Furthermore, DFT provides insights into the distribution of electron density, highlighting regions of high and low electron density, which are key to predicting the sites of electrophilic and nucleophilic attack. ucl.ac.uk
Selection of Appropriate Basis Sets and Exchange-Correlation Functionals (e.g., B3LYP/6-311+G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, and it has been shown to provide reliable results for a wide variety of organic molecules, including pyridine (B92270) derivatives. spiedigitallibrary.orgacs.orgrsc.org
The 6-311+G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution. researchgate.netresearchgate.net The inclusion of diffuse functions (+) is important for accurately describing the behavior of electrons that are far from the nucleus, which is particularly relevant for anions and molecules with lone pairs. The polarization functions (d,p) allow for the distortion of the atomic orbitals, which is necessary to accurately model the bonding in molecules. The combination of the B3LYP functional with the 6-311+G(d,p) basis set represents a robust level of theory for obtaining accurate predictions of the molecular properties of this compound. trygvehelgaker.no
Molecular Orbital and Electronic Structure Analysis
The electronic structure of a molecule is intrinsically linked to its chemical behavior. Molecular orbital analysis provides a framework for understanding the distribution and energy of electrons within a molecule, which in turn dictates its reactivity, stability, and spectroscopic properties.
HOMO-LUMO Energy Gap Calculations for Reactivity and Stability
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. bohrium.com
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.5 |
| ELUMO | -3.2 |
| HOMO-LUMO Gap (ΔE) | 4.3 |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the results of quantum chemical calculations in terms of familiar chemical concepts such as bonds, lone pairs, and atomic charges. mdpi.com NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the Lewis structure representation of the molecule.
For this compound, NBO analysis can provide a detailed picture of the bonding and electronic structure. It can quantify the hybridization of the atomic orbitals, revealing the nature of the chemical bonds within the molecule. Furthermore, NBO analysis can identify and quantify the extent of electron delocalization, or hyperconjugation, which contributes to the stability of the molecule. This analysis can reveal important donor-acceptor interactions between filled and empty orbitals, providing a deeper understanding of the intramolecular charge transfer and the factors governing the molecule's reactivity.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O2 | π(N3-C4) | 5.8 |
| π(C4-C5) | π(N3-C3) | 18.2 |
| LP(1) N1 | σ*(C2-C6) | 4.5 |
Hole-Electron Analysis for Excitation Characterization
Hole-electron analysis is a computational technique used to characterize electronic transitions, providing a visual and quantitative description of the changes in electron density upon excitation. In this framework, the "hole" represents the region from which an electron is excited (typically the ground state HOMO), and the "electron" represents the region to which the electron is promoted (typically the excited state LUMO).
By analyzing the spatial distribution of the hole and electron, the nature of an electronic transition can be classified. For example, if the hole and electron are localized on the same part of the molecule, the transition is described as a local excitation. If the hole and electron are located on different parts of the molecule, the transition is characterized as a charge-transfer excitation. For this compound, hole-electron analysis can be used to understand the nature of its electronic absorption spectrum, identifying the types of electronic transitions that are responsible for its light-absorbing properties. This information is particularly valuable for applications in materials science and photochemistry.
Intermolecular Interaction Studies
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions within and between molecules. This technique is based on the relationship between the electron density and its gradient. By plotting the reduced density gradient against the electron density, regions of steric repulsion, van der Waals interactions, and hydrogen bonding can be distinguished and visualized in three-dimensional space.
A search for studies applying RDG analysis specifically to this compound did not yield any results. Such an analysis would be valuable in understanding how this molecule interacts with itself in a crystalline solid or with other molecules, such as biological receptors or solvents. The fluorine, nitro, and hydroxyl groups would be expected to participate in a variety of non-covalent interactions, which RDG analysis could elucidate.
Reaction Pathway and Transition State Modeling
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a deep understanding of reaction mechanisms.
No computational studies on the reaction pathways involving this compound have been published. Research in this area could explore, for example, its synthesis, decomposition pathways, or its reactivity as a potential precursor in nucleophilic substitution reactions. Modeling would provide insights into the kinetics and thermodynamics of such processes.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are frequently used to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions can be compared with experimental data to confirm molecular structures and to aid in the assignment of spectral features.
There are no available computational studies that predict the spectroscopic parameters of this compound and compare them with experimental findings. Such research would be beneficial for the unambiguous characterization of this compound.
Research Applications and Broader Scientific Significance
Role as a Key Precursor for Advanced Organic Synthesis
6-Fluoro-3-nitropyridin-2-ol serves as a pivotal building block in the construction of elaborate molecular architectures, owing to the distinct reactivity of its functional groups. The electron-withdrawing nature of both the fluorine and nitro groups activates the pyridine (B92270) ring for certain chemical transformations, while the hydroxyl group offers a handle for further functionalization.
The structure of this compound is primed for participation in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of heterocyclic synthesis. The fluorine atom, in particular, can act as a leaving group, allowing for the introduction of a wide array of nucleophiles to forge new carbon-heteroatom or carbon-carbon bonds. This reactivity is instrumental in the assembly of diverse heterocyclic frameworks, which are prevalent in pharmaceuticals and materials science.
For instance, the related compound, 2,6-difluoro-3-nitropyridine (B1354151), undergoes regioselective SNAr reactions where one of the fluorine atoms is displaced by a nucleophile. This principle is exemplified in the synthesis of complex molecules where the "6-Fluoro-3-Nitropyridin-2-yl" core is a key component. In one such study, primary arylamines were reacted with 2,6-difluoro-3-nitropyridine to regioselectively produce N-(6-Fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines. uni.lu This reaction highlights the utility of the fluoronitropyridine scaffold in constructing elaborate, fused heterocyclic systems.
Table 1: Examples of Heterocyclic Systems Derived from Fluoronitropyridine Precursors
| Precursor | Nucleophile | Resulting Heterocyclic System |
|---|---|---|
| 2,6-Difluoro-3-nitropyridine | Primary Arylamine | N-(6-Fluoro-3-nitropyridin-2-yl) derivative |
The strategic placement of multiple functional groups on the this compound ring allows for its use in the synthesis of intricate, polyfunctionalized molecules. The nitro group can be reduced to an amino group, which can then be subjected to a variety of transformations such as diazotization or acylation. The hydroxyl group can be alkylated, acylated, or converted into a better leaving group, further expanding the synthetic possibilities. This multi-faceted reactivity enables chemists to build molecular complexity in a controlled and stepwise manner. The synthesis of N-(6-Fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines serves as a prime example, where the fluoronitropyridine core is integrated into a larger, polyfunctional isoquinoline (B145761) structure, demonstrating its role in accessing complex and potentially bioactive molecules. uni.lu
Contributions to Fundamental Fluorine Chemistry Research
The study of fluorinated organic compounds provides deep insights into the effects of fluorine on molecular properties and reactivity. This compound is a valuable substrate for investigating these fundamental principles.
The high electronegativity of the fluorine atom significantly impacts the electronic distribution within the pyridine ring. nih.govnih.gov This strong negative inductive effect can alter the acidity of protons on the ring, influence the regioselectivity of electrophilic and nucleophilic attacks, and modify the pKa of the molecule. nih.gov By studying the reactions of this compound and comparing them to its non-fluorinated analogues, researchers can quantify the electronic influence of the fluorine atom. This understanding is crucial for predicting and controlling the outcomes of chemical reactions involving fluorinated heterocycles. The presence of fluorine can deactivate certain positions on an aromatic ring towards metabolic oxidation, a principle that is widely applied in drug design to enhance metabolic stability. nih.gov
Table 2: Physicochemical Properties Influenced by Fluorine Substitution
| Property | Effect of Fluorine Substitution |
|---|---|
| Acidity (pKa) | Generally increases due to inductive effects |
| Dipole Moment | Altered due to high electronegativity |
| Metabolic Stability | Often increased by blocking sites of oxidation |
| Bond Strength (C-F) | Very strong, contributing to thermal stability |
While this compound is itself a fluorinated molecule, the broader class of fluorinated pyridines is central to the development of new fluorination techniques. The synthesis of such compounds often requires specialized reagents and conditions. Research in this area focuses on creating milder, more selective, and more efficient methods for introducing fluorine atoms into heterocyclic systems. These methodologies are critical for making fluorinated building blocks more accessible for applications in medicinal chemistry and materials science.
Applications in Radiochemistry and Positron Emission Tomography (PET) Tracer Development
The fluorine-18 (B77423) (18F) isotope is a widely used positron emitter in PET imaging due to its favorable half-life of approximately 110 minutes. radiologykey.com The development of novel PET tracers often involves the incorporation of 18F into biologically active molecules. While direct application of this compound in PET tracer development is not extensively documented in publicly available literature, its structural motifs are relevant to this field.
Fluorinated and nitrated aromatic compounds serve as important precursors for the synthesis of radiolabeled molecules. The development of automated radiosynthesis methods is crucial for the efficient and safe production of these tracers. radiologykey.com For example, the radiosynthesis of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole has been reported as a potential PET tracer, highlighting the importance of fluorinated heterocyclic cores in this area of research. nih.govuq.edu.au The synthesis of such tracers often involves nucleophilic substitution reactions where a leaving group is displaced by [18F]fluoride. The reactivity of fluoronitropyridine systems suggests that derivatives of this compound could potentially be developed as precursors for 18F-labeling, expanding the toolbox for creating novel PET imaging agents for oncology, neurology, and cardiology. nih.govnih.govresearchgate.netresearchgate.net
Synthesis of ¹⁸F-Labeled Pyridine Derivatives for Imaging
The integration of fluorine-18 (¹⁸F), a positron-emitting radionuclide, into biologically active molecules is a cornerstone of Positron Emission Tomography (PET) imaging. The relatively short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods. The structure of this compound makes it an intriguing platform for the development of ¹⁸F-labeled pyridine derivatives.
The presence of a nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of a suitable leaving group by the [¹⁸F]fluoride ion. While the fluorine atom is already present in this compound, analogous structures where the fluorine is replaced by a better leaving group (such as a nitro group or a trimethylammonium salt) are common precursors for radiofluorination. The existing fluoro and hydroxyl groups can be used to modulate the reactivity and solubility of the precursor and the final radiotracer.
| Precursor Strategy | Leaving Group | Key Features |
| Nucleophilic Aromatic Substitution | Nitro, Halogen, Trimethylammonium | Activated pyridine ring allows for efficient incorporation of ¹⁸F. |
| Modification of Existing Scaffold | Hydroxyl Group | Can be derivatized to attach targeting vectors or modify pharmacokinetic properties. |
The resulting ¹⁸F-labeled pyridine derivatives can be designed to target specific biological entities, such as enzymes or receptors, enabling the non-invasive visualization and quantification of physiological and pathological processes in vivo.
Exploration of Nitropyridinols as Effective Leaving Groups in Radiosynthesis
In the context of radiosynthesis, particularly for PET tracers, the efficiency of the radiolabeling step is paramount. The choice of the leaving group on the precursor molecule is a critical factor that dictates the reaction conditions and the radiochemical yield. While halides and sulfonates are conventional leaving groups, there is ongoing research into novel activating groups to facilitate ¹⁸F-fluorination.
The nitropyridinol moiety, as present in this compound, offers an interesting case for exploration as a leaving group. The electron-withdrawing nature of the nitro group, combined with the electronic properties of the pyridine ring, can render the 2-position susceptible to nucleophilic attack. The hydroxyl group can be converted into a more effective leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), further enhancing its reactivity towards [¹⁸F]fluoride.
The relative reactivity of common leaving groups in nucleophilic substitution reactions is generally considered to be in the order of perfluoroalkane sulfonates > sulfonates > halides > substituted benzoates nih.gov. The reactivity of a nitropyridinol-derived leaving group would be influenced by factors such as the position of the nitro group and the nature of the activating substituent. Research in this area aims to develop precursors that can be radiolabeled under mild conditions, which is crucial for sensitive biomolecules.
Development of Materials Science Precursors
The unique electronic and structural features of this compound also position it as a valuable precursor in materials science for the creation of functional polymers and materials with tailored properties.
Fluorinated polymers are a class of materials known for their exceptional thermal stability, chemical resistance, and low surface energy. These properties arise from the strength of the carbon-fluorine bond. This compound can serve as a monomer or a cross-linking agent in the synthesis of novel fluorinated polymers.
The hydroxyl group provides a reactive site for polymerization reactions such as esterification or etherification. The fluoro and nitro groups can be retained in the final polymer structure to impart specific properties. For instance, the presence of fluorine can enhance the hydrophobicity and thermal stability of the polymer, while the polar nitro group can influence its solubility and dielectric properties. The synthesis of fluoropolymers can be achieved through the polymerization of fluorinated monomers or by the chemical modification of non-fluorinated polymers mdpi.com. The use of a precursor like this compound would fall into the former category, allowing for the precise incorporation of the fluorinated, nitrated pyridine motif into the polymer backbone or as a pendant group mdpi.com.
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion ibm.com. Organic molecules with a high degree of π-conjugation and a significant difference in dipole moment between the ground and excited states often exhibit strong NLO properties.
Nitropyridine derivatives have been investigated as promising candidates for NLO materials ibm.com. The presence of an electron-donating group (like the hydroxyl group) and an electron-withdrawing group (the nitro group) on the conjugated pyridine ring of this compound creates a "push-pull" system. This electronic asymmetry can lead to a large second-order hyperpolarizability (β), which is a measure of the NLO response of a molecule. The fluorine atom can further modulate the electronic properties and thermal stability of the material. Theoretical and experimental studies on related nitropyridine compounds have shown that they can possess significant NLO activity ibm.com.
The capture and sequestration of carbon dioxide (CO₂) is a critical area of research aimed at mitigating climate change. Porous materials, such as metal-organic frameworks (MOFs) and porous organic polymers, are being extensively studied for their ability to selectively adsorb CO₂. The chemical functionalization of these materials can significantly enhance their CO₂ uptake capacity and selectivity.
Materials incorporating pyridine moieties have shown promise for CO₂ capture due to the interaction between the basic nitrogen of the pyridine and the acidic CO₂ molecule nih.gov. Furthermore, the introduction of fluorine into porous materials has been shown to enhance CO₂ adsorption rsc.orgacs.org. The fluorine atoms can create favorable electrostatic interactions with CO₂ molecules, leading to higher binding affinities rsc.org. Therefore, materials synthesized using this compound as a building block could benefit from the synergistic effects of both the pyridine nitrogen and the fluorine atom, potentially leading to materials with enhanced CO₂ adsorption properties nih.govrsc.org. The nitro and hydroxyl groups also offer handles for further functionalization to optimize the pore environment for CO₂ capture.
Utility as a Precursor for Biologically Active Molecule Design (General Structural Motif)
The this compound scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The three distinct functional groups—fluoro, nitro, and hydroxyl—can be selectively manipulated to generate a library of derivatives for drug discovery.
The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The hydroxyl group can be alkylated, acylated, or converted to a leaving group for nucleophilic substitution. The fluorine atom can be displaced under certain conditions or retained to modulate the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability.
This trifunctional nature allows for the systematic exploration of the chemical space around the pyridine core, enabling the optimization of biological activity and pharmacokinetic properties. The pyridine ring itself is a common motif in many pharmaceuticals, and the introduction of fluoro, nitro, and hydroxyl groups provides a rich platform for the design of novel therapeutic agents targeting a wide range of diseases.
Future Research Directions in 6 Fluoro 3 Nitropyridin 2 Ol Chemistry
Development of More Sustainable and Green Synthetic Routes
The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic pathways for key intermediates like 6-Fluoro-3-nitropyridin-2-ol. Future research will likely prioritize methods that reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
A significant area of exploration is the application of biocatalysis. The use of whole-cell biocatalysts or isolated enzymes, such as fluorinases and hydroxylases, offers a promising green alternative to traditional chemical synthesis. acsgcipr.orgnih.govrsc.org Research into engineering microorganisms or enzymes to perform specific transformations on pyridine (B92270) scaffolds could lead to one-pot syntheses from simple precursors, operating under mild, aqueous conditions. rsc.orgnih.gov For instance, recombinant microbial cells have been successfully used to prepare versatile chemical intermediates like 2,6-bis(hydroxymethyl)pyridine from naturally occurring compounds, a strategy that could be adapted for fluoronitropyridinol synthesis. rsc.org
Furthermore, the development of catalytic systems that utilize renewable feedstocks and earth-abundant metals will be crucial. The use of biopolymer-based heterogeneous catalysts, which are often inexpensive, recoverable, and metal-free, represents another avenue for greener synthesis. mdpi.com
Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity
To fully exploit the synthetic potential of this compound, the discovery of novel catalytic transformations that offer high efficiency and regioselectivity is paramount. A key focus in modern synthetic chemistry is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials and reduces step counts. rsc.org
Future research is expected to investigate transition-metal-catalyzed C-H activation of the this compound ring. rsc.org Catalysts based on rhodium, palladium, or copper could enable the direct introduction of various functional groups at specific positions, guided by the electronic nature of the existing substituents. rsc.orgnih.gov For example, Rh(III)-catalyzed C–H functionalization has been successfully used to prepare multi-substituted 3-fluoropyridines. nih.gov Additionally, developing novel catalyst systems, such as those with unique structural architectures like two-metal-core catalysts, could lead to more efficient and selective cross-coupling reactions. sciencedaily.com These advancements would provide streamlined access to a diverse library of derivatives.
| Catalyst System | Transformation Type | Potential Advantage |
| Engineered Enzymes (e.g., Hydroxylases) | Biocatalytic Hydroxylation | High selectivity, mild conditions, green process |
| Rhodium(III) Complexes | C-H Activation/Functionalization | Direct installation of functional groups, high regioselectivity |
| Biopolymer-Supported Catalysts | Heterogeneous Catalysis | Recyclability, reduced metal contamination, sustainability |
| Dual-Core Metal Catalysts | Cross-Coupling Reactions | Enhanced efficiency and selectivity |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is becoming an indispensable tool for predicting chemical reactivity and guiding synthetic efforts. Future research will increasingly rely on advanced computational models, particularly Density Functional Theory (DFT), to understand and predict the behavior of this compound. researchgate.netnih.gov
DFT calculations can be employed to:
Predict Regioselectivity: By calculating pKa values or activation energies for C-H functionalization at different positions on the pyridine ring, researchers can predict the most likely site of reaction for various reagents. researchgate.netnih.gov
Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of reaction pathways, helping to understand the role of catalysts and intermediates, and to optimize reaction conditions. rsc.orgnih.gov
Simulate Spectra: Predicting spectroscopic data (e.g., NMR, IR) can aid in the structural confirmation of newly synthesized derivatives. researchgate.nettandfonline.com
These predictive models will accelerate the discovery of new reactions and reduce the need for extensive empirical screening, making the synthetic process more efficient and resource-friendly. researchgate.net
Design of Highly Selective Derivatization Methodologies for Complex Targets
The value of this compound as a building block is determined by the ability to selectively modify its structure. The electron-withdrawing nature of the fluoro and nitro groups, combined with the directing effect of the hydroxyl group, offers unique opportunities for selective functionalization.
Future work will focus on developing a toolkit of derivatization reactions that can predictably target specific positions on the ring. This includes:
Site-Selective Metalations: Using advanced bases like TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), it is possible to achieve regioselective deprotonation followed by quenching with various electrophiles, a strategy that could be applied to the fluoronitropyridinol scaffold. researchgate.netnih.gov
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can serve as a leaving group, allowing for its replacement by a wide range of nucleophiles to introduce new functionalities at the C6 position.
Dearomatization Strategies: A growing area of interest is the temporary dearomatization of the pyridine ring to enable functionalization at otherwise difficult-to-access positions, such as the meta-position, followed by rearomatization. nih.gov
These methodologies will be crucial for incorporating the this compound motif into complex molecules, including pharmaceuticals and other high-value targets.
| Derivatization Strategy | Target Position | Key Features |
| C-H Activation | C4 / C5 | Direct functionalization, atom economy |
| Deprotonation/Metalation | C4 / C5 | Guided by acidity, versatile quenching |
| Nucleophilic Aromatic Substitution (SNAr) | C6 | Displacement of fluoride, introduces diverse groups |
| Dearomatization-Rearomatization | C5 (meta) | Access to challenging positions |
Expanding the Scope of Application in Emerging Fields of Chemical Science
While fluorinated pyridines are well-established in medicinal chemistry, future research will explore the application of this compound derivatives in other emerging areas of chemical science.
Materials Science: The unique electronic properties conferred by the fluoro and nitro groups make these compounds interesting candidates for the development of novel organic materials. Derivatives could be explored as building blocks for fluoropolymers with enhanced thermal stability and specific hydrophobic properties. mdpi.com Perfluoropyridine, for example, is a reactive molecule used to develop complex fluorinated materials. mdpi.com
Chemical Biology: The fluorinated pyridine scaffold can be incorporated into molecules designed as biological probes. mdpi.com The fluorine atom serves as a sensitive ¹⁹F NMR handle for studying molecular interactions in complex biological environments without background interference. nih.govrsc.org Derivatives could be designed as fluorescent sensors or as covalent modifiers for proteins and other biomolecules. rsc.org
Agrochemicals: The prevalence of fluorinated heterocycles in agrochemicals suggests that derivatives of this compound could be investigated for potential herbicidal or pesticidal activities.
By exploring these new frontiers, the chemical community can continue to find innovative and valuable uses for this versatile fluorinated heterocycle.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for preparing 6-Fluoro-3-nitropyridin-2-ol, and what factors influence the choice of reaction conditions?
- Answer : Synthesis typically involves fluorination and nitration of pyridine derivatives. Starting from 2-hydroxypyridine, fluorination at the 6-position can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under reflux via nucleophilic aromatic substitution . Subsequent nitration at the 3-position is directed by the hydroxyl group's meta-directing effect, requiring controlled conditions (0–5°C, HNO₃/H₂SO₄) to avoid over-nitration. Alternative routes include halogen exchange on chlorinated precursors (e.g., 2-chloro-6-fluoro-3-nitropyridine) . Solvent choice and temperature optimization are critical for yield and purity.
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes polar by-products. Recrystallization from ethanol/water mixtures (1:3 v/v) at 4°C leverages solubility differences, with cooling rates optimized at 1°C/min for crystal formation . Industrial-scale purification may employ centrifugal partition chromatography for structurally similar fluoropyridines .
Q. Which spectroscopic techniques reliably characterize this compound, and what are key spectral signatures?
- Answer :
- ¹H NMR (DMSO-d₆) : Deshielded hydroxyl proton (δ 10.8–11.2), aromatic protons as doublets (δ 8.2–8.5 for H-4; δ 7.1–7.3 for H-5) due to ³JHF coupling .
- ¹⁹F NMR : Singlet at δ -110 to -115 ppm confirms fluorine absence in adjacent positions .
- IR : ν(NO₂) at 1520–1530 cm⁻¹ and ν(OH) at 3200–3400 cm⁻¹ .
- HRMS : Molecular ion [M+H]⁺ at m/z 159.0074 (C₅H₃FN₂O₃).
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity in electrophilic substitutions?
- Answer : The hydroxyl group at C2 activates the ring (electron-donating +M effect), directing nitration to C3 (meta). Fluorine at C6 exerts -I effects, deactivating the ring but weakly directing electrophiles to C4/C5. Computational studies (DFT/B3LYP) reveal steric and electronic competition: bulky electrophiles favor C4, while smaller ones target C6. Hammett analysis and reaction trajectory modeling are critical for derivative design .
Q. What methodological approaches resolve contradictions in reported biological activities of derivatives?
- Answer :
Purity verification : HPLC-MS (≥98% purity) and elemental analysis to exclude impurity-driven discrepancies .
Assay standardization : Use reference compounds from independent sources.
SAR studies : Systematically vary substituents to isolate bioactive moieties.
Thermodynamic validation : Isothermal titration calorimetry confirms binding constants.
Impurities ≤2% can cause 40% variance in enzyme assays, necessitating rigorous quality control .
Q. What computational strategies predict reactivity and stability in complex systems?
- Answer :
- DFT : Fukui indices (B3LYP/6-311++G(d,p)) identify nucleophilic/electrophilic sites.
- Solvent modeling : COSMO-RS with DMSO parameters simulates solvent effects.
- Transition-state analysis : Nitro group reduction pathways and tautomeric equilibria (enol-keto) via NBO analysis.
Experimental validation using UV-Vis (λmax 320±5 nm in ethanol) and cyclic voltammetry .
Q. How can by-products from synthesis be systematically identified and quantified?
- Answer :
- LC-MS/MS : HILIC column (2.1×150 mm) with NH₄OAc/ACN gradient. Key by-products include dinitro derivatives (m/z 208.02) and oxidized quinoline analogs (m/z 214.04) .
- qNMR : 1,3,5-Trimethoxybenzene as an internal standard quantifies absolute concentrations.
Q. What are optimal storage conditions to prevent hygroscopic degradation?
- Answer : Store under argon at -20°C in amber vials with 3Å molecular sieves. Accelerated stability studies (40°C/75% RH) monitor:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
